2-(3-Fluoropropyl)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
561009-56-1 |
|---|---|
Molecular Formula |
C13H13F |
Molecular Weight |
188.24 g/mol |
IUPAC Name |
2-(3-fluoropropyl)naphthalene |
InChI |
InChI=1S/C13H13F/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9H2 |
InChI Key |
UXHNVNFRIUEEDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCF |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Fluoropropyl Naphthalene and Its Analogues
Retrosynthetic Analysis and Precursor Chemistry
A retrosynthetic analysis of 2-(3-fluoropropyl)naphthalene suggests that the most logical disconnection is the carbon-fluorine bond. This approach points to a precursor molecule, a 3-(naphthalen-2-yl)propyl derivative equipped with a suitable leaving group, such as a tosylate or mesylate, which can be displaced by a fluoride (B91410) ion. Further disconnection of the propyl side chain from the naphthalene (B1677914) ring would lead back to simpler starting materials, such as a naphthalenyl organometallic reagent and a three-carbon electrophile.
The synthesis commences with the O-alkylation of 6-bromo-2-naphthol (B32079) to yield 6-bromo-2-methoxynaphthalene. nih.govgoogle.com This is achieved using an alkylating agent like dimethylsulfate in the presence of a base such as cesium carbonate. nih.gov The subsequent step involves the formation of a Grignard reagent from 6-bromo-2-methoxynaphthalene by reacting it with magnesium in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.govgoogle.com
This organometallic intermediate is then subjected to a cross-coupling reaction with an electrophile such as 1,3-propanediol (B51772) di-p-tosylate. nih.govgoogle.com To mitigate the formation of byproducts from homo-coupling and elimination reactions, the experimental conditions are carefully controlled, often employing iron catalysts like Fe(acac)₃ or (FeCl₃)₂(TMEDA)₃ and co-ligands. nih.gov This coupling reaction furnishes the desired intermediate, 3-(6-methoxy-2-naphthyl)propyl-4-methylbenzenesulfonate. nih.govgoogleapis.com
Similarly, the non-substituted intermediate, 3-(naphthalen-2-yl)propan-1-ol, can be prepared and subsequently converted into a mesylate, 2-[3-(methanesulfonyloxy)propyl]naphthalene, or a tosylate, setting the stage for the fluorination reaction. wiley-vch.dechemsrc.com
Table 1: Synthesis of Propyl-Naphthalene Intermediates
| Precursor | Reagents & Conditions | Intermediate Product | Reference |
|---|---|---|---|
| 6-bromo-2-naphthol | (CH₃)₂SO₄, Cs₂CO₃, Acetone | 6-bromo-2-methoxynaphthalene | nih.gov, google.com |
| 6-bromo-2-methoxynaphthalene | Mg, THF, Ar | bromo(6-methoxy-2-naphthyl)magnesium | nih.gov |
| bromo(6-methoxy-2-naphthyl)magnesium | 1,3-propanediol di-p-tosylate, Fe(acac)₃, THF, Ar | 3-(6-methoxy-2-naphthyl)propyl 4-methylbenzenesulfonate | nih.gov, googleapis.com |
| 3-(naphthalen-2-yl)propan-1-ol | Methanesulfonyl chloride, Triethylamine, CH₂Cl₂ | 2-[3-(methanesulfonyloxy)propyl]naphthalene | wiley-vch.de, chemsrc.com |
The introduction of fluorine is accomplished using a nucleophilic fluoride source. Common reagents for this purpose include inorganic alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), and organic quaternary ammonium (B1175870) fluorides, like tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.orgalfa-chemistry.comnumberanalytics.com While these reagents are often commercially available, their effectiveness can be highly dependent on their preparation and the reaction conditions. For instance, the reactivity of alkali metal fluorides is often hampered by their high lattice energy and poor solubility in organic solvents. nih.gov Anhydrous forms of these reagents are generally more reactive. acsgcipr.orgresearchgate.net Therefore, specific activation methods, such as the use of phase-transfer catalysts or azeotropic drying, are frequently employed to enhance their nucleophilic character. rsc.orgox.ac.ukorganic-chemistry.org
Synthesis of Propyl-Naphthalene Intermediates (e.g., 3-(6-methoxy-2-naphthyl)propyl-4-methylbenzenesulfonate)
Fluorination Strategies for the Propyl Side Chain
With the activated propyl-naphthalene intermediate in hand, the final key step is the introduction of the fluorine atom onto the propyl side chain via a nucleophilic substitution reaction.
The conversion of the tosylate or mesylate group to a fluoride is typically achieved through a classic Sₙ2 mechanism. numberanalytics.com A fluoride ion attacks the electrophilic carbon atom bearing the leaving group, resulting in the formation of the C-F bond with inversion of configuration, although stereochemistry is not a factor in this specific aliphatic chain.
Alkali metal fluorides, particularly CsF and KF, are frequently used as fluoride sources due to their availability and cost-effectiveness. alfa-chemistry.com Of the alkali metal fluorides, CsF is generally more reactive than KF due to the lower lattice energy and the "naked" nature of the fluoride ion when complexed by certain agents. rsc.org
To overcome the low solubility of these salts in organic solvents, reactions are often conducted in high-boiling polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). google.com The reactivity can be significantly enhanced by the addition of phase-transfer catalysts. For instance, a patent describes the synthesis of 2-(3-fluoropropyl)-6-methoxynaphthalene from its tosylate precursor using CsF in the presence of an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430), in acetonitrile. google.com Other strategies include the use of crown ethers, such as 18-crown-6, which can sequester the metal cation (K⁺), thereby increasing the nucleophilicity of the accompanying fluoride anion. nih.govnih.gov Research has also shown that the synergistic effect of a polymer-supported ionic liquid catalyst and a tert-alcohol as the reaction medium can lead to highly efficient nucleophilic fluorination with CsF. researchgate.net
Table 2: Nucleophilic Fluorination using Alkali Metal Fluorides
| Substrate | Fluoride Source | Catalyst/Additive | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-(6-methoxy-2-naphthyl)propyl 4-methylbenzenesulfonate | CsF | 1-butyl-3-methylimidazolium tetrafluoroborate | CH₃CN | - | 2-(3-fluoropropyl)-6-methoxynaphthalene | - | google.com |
| 2-[3-(methanesulfonyloxy)propyl]naphthalene | CsF | PS[hmim][BF₄] (Polymer-supported ionic liquid) | tert-amyl alcohol | 100 °C, 2h | This compound | 95% | wiley-vch.de |
| 2-[3-(methanesulfonyloxy)propyl]naphthalene | KF | PS[hmim][BF₄] | CH₃CN/H₂O | 100 °C, 24h | This compound | 68% | wiley-vch.de |
| Alkyl Mesylates/Halides | KF | 18-crown-6, Bulky Diols | - | 82 °C, 24h | Alkyl Fluorides | 46% | nih.gov |
Tetrabutylammonium fluoride (TBAF) is another widely used reagent for nucleophilic fluorination. numberanalytics.com Its primary advantage over alkali metal fluorides is its much higher solubility in common organic solvents. acsgcipr.org However, commercial TBAF is typically sold as a hydrate, and the presence of water can significantly reduce its nucleophilicity. Therefore, anhydrous TBAF is often preferred and is considered a highly aggressive fluorinating agent, capable of displacing leaving groups like chlorides and nitrites from aromatic compounds at room temperature. researchgate.net
For the fluorination of alkyl sulfonates, such as the tosylate or mesylate precursors of this compound, TBAF is an effective reagent. However, a significant challenge with TBAF is its basicity, which can promote elimination side reactions, leading to the formation of alkenes. organic-chemistry.org To circumvent this issue, less basic fluoride sources derived from TBAF, such as tetrabutylammonium bifluoride (TBABF), have been developed. TBABF has been shown to provide excellent yields in the fluorination of triflates with minimal formation of elimination byproducts. organic-chemistry.org The reaction with TBABF often proceeds smoothly at ambient temperatures. organic-chemistry.org Asymmetric nucleophilic fluorination has also been achieved using TBAF without the need for a metal catalyst for certain substrates. nih.gov
Nucleophilic Fluorination Approaches
Role of Ionic Liquids in Fluorination Efficiency
Ionic liquids (ILs) have garnered significant attention as alternative reaction media for nucleophilic fluorination, offering notable improvements in reaction efficiency and selectivity. mdpi.comresearchgate.netresearchgate.net Their unique physicochemical properties, such as high polarity, negligible vapor pressure, and thermal stability, make them effective promoters for these reactions. mdpi.comresearchgate.net
The primary function of ionic liquids in fluorination is to enhance the nucleophilicity of the fluoride anion. mdpi.comorganic-chemistry.org In conventional aprotic solvents, fluoride ions are often heavily solvated, which diminishes their reactivity. Ionic liquids, through their cationic components, can interact with the fluoride anion, creating a more "naked" and highly reactive nucleophile. researchgate.net This leads to significantly faster reaction rates and higher product yields. mdpi.com
Research has demonstrated the efficacy of imidazolium-based ionic liquids in these processes. mdpi.comrsc.org For instance, in the fluorination of 2-(3-methanesulfonyloxypropyl)naphthalene, using 1-n-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) as the solvent drastically increased the reaction rate compared to conventional solvents like acetonitrile. researchgate.net The reaction was completed in 1.5 hours in [bmim][BF4], yielding 85% of the desired 2-(3-fluoropropoxy)naphthalene, whereas the same reaction in acetonitrile showed minimal progress even after 24 hours. researchgate.net
Furthermore, functionalized ionic liquids have been developed to further optimize fluorination. mdpi.comorganic-chemistry.org An ionic liquid featuring a tert-alcohol moiety, [mim-tOH][OMs], has shown exceptional selectivity in the nucleophilic fluorination of substrates like 2-(3-bromopropyloxy)naphthalene, providing high yields with KF or CsF. rsc.org The combination of the ionic liquid and a tert-alcohol can create a synergistic effect, increasing the reactivity of the fluoride anion while suppressing the formation of undesired olefin byproducts. organic-chemistry.org
Table 1: Comparison of Fluorination Reaction of 2-(3-Methanesulfonyloxypropyl)naphthalene
| Solvent/System | Fluoride Source | Time (h) | Yield of this compound | Byproduct Yield | Reference |
|---|---|---|---|---|---|
| Acetonitrile | KF | 24 | Negligible | - | researchgate.net |
| [bmim][BF4] | KF | 1.5 | 85% | 10% (alkene) | researchgate.net |
| [bmim][BF4] with water | KF | 1.5 | 92% | 0% | researchgate.net |
| [bmim][BF4] | CsF | 0.33 | 95% | 0% | nih.gov |
| [mim-tOH][OMs] | CsF | 0.83 | 100% | 0% | organic-chemistry.org |
Radiofluorination Protocols for Positron Emission Tomography (PET) Precursor Development (e.g., ¹⁸F-labeling of [¹⁸F]Amylovis)
The synthesis of ¹⁸F-labeled PET tracers, such as [¹⁸F]Amylovis, a naphthalene derivative used for imaging β-amyloid plaques, relies on efficient radiofluorination protocols. nih.govnih.govresearchgate.net These protocols are optimized for speed and yield due to the short 109.8-minute half-life of fluorine-18 (B77423). itn.ptopenmedscience.com
Fluorine-18 is predominantly produced in a medical cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction, where a target of ¹⁸O-enriched water is bombarded with protons. nih.govopenmedscience.comradiologykey.com After bombardment, the resulting aqueous [¹⁸F]fluoride must be separated from the bulk target water and purified. openmedscience.com
This purification is typically achieved using anion-exchange chromatography. nih.govopenmedscience.com The target solution is passed through a cartridge, where the [¹⁸F]F⁻ ions are trapped on the resin. openmedscience.commdpi.com The trapped [¹⁸F]fluoride is then eluted using a solution containing a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222) complexed with potassium carbonate, dissolved in an acetonitrile/water mixture. nih.govmdpi.com To ensure a successful nucleophilic substitution, any residual water is removed by azeotropic distillation with acetonitrile, as water can impede the reactivity of the fluoride ion. nih.govmdpi.com
To ensure safety, consistency, and compliance with Good Manufacturing Practices (GMP), the radiosynthesis of ¹⁸F-labeled PET tracers is almost exclusively performed using fully automated modules. Current time information in Bangalore, IN.nih.govsnmjournals.org These systems handle the entire process, from receiving the purified [¹⁸F]fluoride to delivering the final, sterile product, all within a shielded "hot cell". mdpi.comCurrent time information in Bangalore, IN.
In the automated synthesis of [¹⁸F]Amylovis, the dried [¹⁸F]fluoride/K222 complex is delivered to a reactor within the module. nih.gov The precursor molecule, which has a leaving group like a tosylate or mesylate on the propyl chain of the naphthalene core, is then added. google.com The nucleophilic substitution reaction is carried out at an elevated temperature to facilitate the labeling. nih.gov
Following the reaction, the crude product is purified, most commonly by semi-preparative high-performance liquid chromatography (HPLC). nih.govresearchgate.net The HPLC system is integrated into the automated module, which collects the fraction corresponding to the purified [¹⁸F]Amylovis. nih.gov The solvent is then removed, and the final product is formulated in a sterile saline solution. nih.gov This automated process allows for the reliable production of [¹⁸F]Amylovis with high radiochemical purity and satisfactory yield in about 50 minutes. nih.govnih.gov
Table 2: Radiosynthesis and Quality Control Data for [¹⁸F]Amylovis
| Parameter | Result | Reference |
|---|---|---|
| Synthesis Time | ~50 minutes | nih.gov |
| Radiochemical Yield (decay corrected) | 24 ± 1% | researchgate.net |
| Radiochemical Purity | >99% | researchgate.net |
| Specific Activity | 351-616 GBq/µmol | researchgate.net |
| Purification Method | Semi-preparative HPLC & SPE | researchgate.net |
Radionuclide Production and Purification Methodologies
General Multi-Step Chemical Synthesis of Substituted Naphthalene Derivatives
The synthesis of substituted naphthalene derivatives, such as the non-radioactive standard and precursors for this compound, involves multi-step chemical sequences starting from basic naphthalene structures. researchgate.net A variety of synthetic strategies exist, often tailored to achieve specific substitution patterns. nih.govresearchgate.net
One common approach is the Friedel-Crafts acylation, which can introduce a side chain that is then further modified. mdpi.com For example, 2-acetylnaphthalene (B72118) can be a key intermediate. However, direct Friedel-Crafts reactions on naphthalene can sometimes lead to mixtures of isomers, making regioselective synthesis challenging. mdpi.com
A more controlled synthesis for a 2,6-disubstituted naphthalene analogue, such as the precursor for [¹⁸F]Amylovis, can start from 2-naphthol (B1666908). nih.gov A typical sequence involves:
Bromination: Introduction of a bromine atom at the 6-position of 2-naphthol. nih.gov
O-alkylation: Methylation of the hydroxyl group to form a methoxy (B1213986) group. nih.gov
Cross-coupling: An iron-catalyzed cross-coupling reaction to introduce a three-carbon chain at the 2-position. nih.govnih.gov
Functional Group Manipulation: The terminal group on the propyl chain is converted to a good leaving group, such as a tosylate or mesylate, to prepare it for fluorination. google.com
Another versatile method for creating substituted naphthalenes is through cycloaddition reactions. nih.govrsc.org For instance, the Diels-Alder reaction between a 2-pyrone and an aryne intermediate, followed by decarboxylation, can efficiently produce multi-substituted naphthalenes. rsc.org Electrophilic cyclization of specifically designed arene-containing propargylic alcohols also provides a mild and regioselective route to a wide variety of substituted naphthalenes. nih.gov
Table 3: Plausible Synthetic Route for a 2-(Propyl)naphthalene Precursor
| Step | Starting Material | Reagents and Conditions | Product | Purpose |
|---|---|---|---|---|
| 1 | 2-Naphthol | Br₂, Sn, glacial acetic acid | 6-Bromo-2-naphthol | Introduce a handle for further substitution. |
| 2 | 6-Bromo-2-naphthol | Dimethylsulfate, Base (e.g., Cs₂CO₃), Acetone | 6-Bromo-2-methoxynaphthalene | Protect the hydroxyl group as a methoxy ether. |
| 3 | 6-Bromo-2-methoxynaphthalene | Mg, THF; then 1,3-propanediol di-p-tosylate, Li₂CuCl₄ | 6-Methoxy-2-(3-tosyloxypropyl)naphthalene | Introduce the three-carbon side chain with a leaving group. |
| 4 | 6-Methoxy-2-(3-tosyloxypropyl)naphthalene | Fluoride source (e.g., KF or CsF), Ionic Liquid | 2-(3-Fluoropropyl)-6-methoxynaphthalene | Introduce the fluorine atom via nucleophilic substitution. |
Chemical Transformations and Reactivity Profiles of 2 3 Fluoropropyl Naphthalene
Chemical Stability Under Diverse Reaction Conditions
The chemical stability of 2-(3-Fluoropropyl)naphthalene is a key factor in its synthesis and potential applications. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable stability to the fluoropropyl side chain.
The compound is typically synthesized via nucleophilic substitution reactions, often under heating conditions. For instance, its preparation from 2-(3-methanesulfonyloxypropyl)naphthalene using cesium fluoride (B91410) (CsF) is conducted at 100 °C in the presence of an ionic liquid, [bmim][BF4], yielding the product in as little as 20 minutes without significant byproduct formation. researchgate.net Similarly, synthesis using tetrabutylammonium (B224687) fluoride (TBAF) in tert-amylic alcohol occurs at 70 °C over 24 hours. nih.gov The survival of the molecule under these thermal conditions and in the presence of nucleophilic fluoride and various solvents highlights its general stability.
The fluoropropyl group is stable under these conditions, and there is no evidence of elimination reactions to form an alkene, especially when water is used as an additive in the ionic liquid system. researchgate.net While amides can undergo hydrolysis under strongly acidic or basic conditions upon heating, the alkyl-aryl structure of this compound is robust. uio.no The primary reactivity concern would be electrophilic attack on the electron-rich naphthalene (B1677914) core rather than degradation of the fluoroalkane side chain.
Further Derivatization Reactions on the Naphthalene Core
The naphthalene core of this compound is susceptible to further functionalization, primarily through electrophilic aromatic substitution (SEAr). The existing 2-(3-fluoropropyl) group, being an alkyl substituent, influences the regioselectivity of these reactions.
Alkyl groups on an aromatic ring are generally activating and act as ortho, para-directors. libretexts.org In the case of naphthalene, substitution can occur at several positions. Naphthalene itself is more reactive than benzene (B151609) and typically undergoes electrophilic attack at the 1-position (α-position) because the carbocation intermediate (arenium ion) is better stabilized by resonance. ulethbridge.cawordpress.com
For a 2-substituted naphthalene, the directing effect of the substituent must be considered. The 2-alkyl group directs incoming electrophiles primarily to the 1- and 3-positions. However, steric hindrance from the substituent can influence the final product distribution. msu.edu Electrophilic substitution on 2-alkylnaphthalenes often favors the 1-position due to electronic factors, but acylation reactions under certain conditions have shown high selectivity for other positions, demonstrating that regioselectivity can be controlled. wordpress.comacs.org
Common electrophilic substitution reactions that could be applied to the naphthalene core include:
Nitration: Using nitric acid and sulfuric acid to introduce a nitro group.
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to add a halogen atom.
Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups with an alkyl/acyl halide and a Lewis acid catalyst.
Sulfonation: Using fuming sulfuric acid to add a sulfonic acid group. wikipedia.org
The regiochemical outcome of these reactions on this compound would be a mixture of isomers, with the precise ratio depending on the specific reaction conditions, the nature of the electrophile, and the balance between electronic and steric effects. wordpress.comyoutube.com
Modifications to the Fluoropropyl Side Chain
The most significant chemical modification involving the propyl side chain is its formation via nucleophilic substitution. This reaction is a cornerstone for synthesizing this compound and its analogs. The process typically involves a precursor molecule, such as 2-(3-methanesulfonyloxypropyl)naphthalene or 2-(3-bromopropyl)naphthalene, where a good leaving group is displaced by a nucleophile. researchgate.net
The classic method is a Finkelstein-type reaction, where a halide or sulfonate is exchanged for fluoride. ucla.edu The choice of fluoride source and solvent system is critical for achieving high yields and minimizing side reactions like elimination. researchgate.net Research has shown that using alkali metal fluorides like CsF or KF in conjunction with ionic liquids or phase-transfer catalysts can significantly enhance reactivity. scispace.com
A study by Kim et al. demonstrated the versatility of this approach by reacting precursors with various potassium salts in the presence of an ionic liquid to generate a range of derivatives. This highlights that the terminal position of the propyl chain is a versatile handle for introducing different functionalities. researchgate.net
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(3-Methanesulfonyloxypropyl)naphthalene | CsF | This compound | 95 | researchgate.net |
| 2-(3-Bromopropyl)naphthalene | KCl | 2-(3-Chloropropyl)naphthalene | 95 | researchgate.net |
| 2-(3-Bromopropyl)naphthalene | KBr | 2-(3-Bromopropyl)naphthalene | 96 | researchgate.net |
| 2-(3-Bromopropyl)naphthalene | KI | 2-(3-Iodopropyl)naphthalene | 93 | researchgate.net |
| 2-(3-Bromopropyl)naphthalene | KCN | 2-(3-Cyanopropyl)naphthalene | 93 | researchgate.net |
| 2-(3-Bromopropyl)naphthalene | KOAc | 2-(3-Acetoxypropyl)naphthalene | 95 | researchgate.net |
| 2-(3-Bromopropyl)naphthalene | KOMe | 2-(3-Methoxypropyl)naphthalene | 92 | researchgate.net |
Once the highly stable C-F bond is formed, further modifications to the fluoropropyl chain itself become challenging without disrupting the bond. nih.gov Most chemical transformations focus on derivatization of the aromatic core or synthesis from precursors with other functional groups on the side chain.
Investigating Reaction Mechanisms and Regioselectivity
Reaction Mechanism for Side Chain Formation
The primary reaction for installing the fluoroalkyl side chain is the bimolecular nucleophilic substitution (SN2) reaction. alfa-chemistry.com In this mechanism, a fluoride ion (F⁻), acting as the nucleophile, attacks the electrophilic carbon atom bearing a leaving group (e.g., mesylate, -OMs, or bromide, -Br). The attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. ucla.edursc.org
The efficiency of this SN2 fluorination is highly dependent on the reaction conditions. Alkali metal fluorides like KF have low solubility and reactivity in common organic solvents. scispace.com The mechanism of rate enhancement by additives has been studied:
Ionic Liquids: These act as both the solvent and a phase-transfer catalyst. The cation of the ionic liquid (e.g., [bmim]⁺) can coordinate to the leaving group, while the anion environment enhances the nucleophilicity of the fluoride ion. researchgate.netresearchgate.net
Hydrogen-Bond Donors: Protic solvents like t-alcohols can promote fluorination. It is proposed that they form hydrogen bonds with the fluoride ion, which surprisingly can accelerate the SN2 process by stabilizing the transition state. scispace.comresearchgate.net This controlled interaction reduces the basicity of the fluoride, suppressing elimination side reactions. scispace.com
Regioselectivity on the Naphthalene Core
For subsequent reactions on the naphthalene core, regioselectivity is governed by the principles of electrophilic aromatic substitution. The directing effect of the 2-(3-fluoropropyl) substituent determines the position of attack by an incoming electrophile. wikipedia.org
Intermediate Stability: Electrophilic attack on the naphthalene ring forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. ulethbridge.camasterorganicchemistry.com
Directing Effect: The 2-alkyl group is electron-donating via an inductive effect. This effect stabilizes the positive charge in the arenium ion. The intermediates for attack at the ortho (1- and 3-positions) and para (6-position) are more stabilized than the intermediate for meta attack (e.g., 4-, 5-, 7-, or 8-positions). libretexts.orglibretexts.org
Naphthalene Reactivity: In naphthalene, attack at the 1-position is kinetically favored over the 2-position because the resulting arenium ion can be drawn with more resonance structures that preserve one of the aromatic rings intact. wordpress.com Therefore, for this compound, electrophilic attack is most likely to occur at the 1-position, followed by other activated positions like 3 and 6, depending on steric factors and reaction conditions. msu.eduyoutube.com
Advanced Spectroscopic Characterization of 2 3 Fluoropropyl Naphthalene Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationwiley-vch.demdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. measurlabs.com For 2-(3-Fluoropropyl)naphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of its proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
Proton (¹H) NMR Analysiswiley-vch.de
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the propyl chain and the naphthalene (B1677914) ring system. wiley-vch.de
The protons on the propyl chain exhibit characteristic splitting patterns due to coupling with adjacent protons and the terminal fluorine atom. The methylene (B1212753) group adjacent to the fluorine (C3-H) appears as a doublet of triplets, a result of coupling to both the neighboring methylene protons (C2-H) and the ¹⁹F nucleus. wiley-vch.de The signal for the central methylene group (C2-H) is a multiplet, while the benzylic protons (C1-H) resonate as a triplet. wiley-vch.de The aromatic region of the spectrum shows a complex series of multiplets corresponding to the seven protons of the naphthalene ring. wiley-vch.de
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ wiley-vch.de
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.84-7.87 | m | - | 3H, Naphthyl |
| 7.68 | s | - | 1H, Naphthyl |
| 7.45-7.53 | m | - | 2H, Naphthyl |
| 7.37-7.39 | m | - | 1H, Naphthyl |
| 4.52 | dt | J = 47.6, 6.0 | 2H, -CH₂-F |
| 2.95 | t | J = 7.6 | 2H, Naphthyl-CH₂- |
Abbreviations: dt = doublet of triplets, m = multiplet, s = singlet, t = triplet
Carbon-13 (¹³C) NMR Analysiswiley-vch.de
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. oregonstate.edu In the spectrum of this compound, the carbon atoms of the propyl chain show characteristic chemical shifts and coupling to the fluorine atom (J-coupling). wiley-vch.de The carbon directly bonded to fluorine (C3) appears as a doublet with a large coupling constant. wiley-vch.de The adjacent carbon (C2) also shows a smaller C-F coupling. wiley-vch.de The spectrum displays ten distinct signals for the naphthalene ring carbons, reflecting the C₂ substitution pattern. wiley-vch.de
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ wiley-vch.de
| Chemical Shift (δ) ppm | Coupling Constant (JC-F) Hz | Assignment |
|---|---|---|
| 138.54 | - | Quaternary Naphthyl |
| 133.57 | - | Quaternary Naphthyl |
| 132.03 | - | Quaternary Naphthyl |
| 128.02 | - | CH Naphthyl |
| 127.58 | - | CH Naphthyl |
| 127.40 | - | CH Naphthyl |
| 127.17 | - | CH Naphthyl |
| 126.57 | - | CH Naphthyl |
| 125.97 | - | CH Naphthyl |
| 125.26 | - | CH Naphthyl |
| 83.05 | d, J = 163.7 | -CH₂-F |
| 31.89 | d, J = 19.7 | -CH₂-CH₂F |
Abbreviations: d = doublet
Fluorine-19 (¹⁹F) NMR Analysisdtic.mil
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single primary signal, as there is only one fluorine atom in the molecule. This signal's multiplicity is determined by the coupling to the protons on the adjacent carbon atom. Due to coupling with the two protons of the C3 methylene group, the signal is expected to appear as a triplet. Further coupling to the two protons on the C2 methylene group would resolve this into a triplet of triplets.
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, H-H COSY)wiley-vch.de
2D NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C signals, especially in the aromatic region. ucl.ac.uk
H-H COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the propyl chain protons and identify adjacent protons within the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all C-H bonds. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons by showing their correlation to nearby protons. For instance, the benzylic protons (Naphthyl-CH₂-) would show correlations to several aromatic carbons, confirming the attachment point of the propyl chain to the naphthalene ring. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysiswiley-vch.de
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. researchgate.net
For this compound, electron ionization (EI) mass spectrometry shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 188, which corresponds to the molecular weight of the compound (C₁₃H₁₃F). wiley-vch.dechemsrc.com The fragmentation pattern is also characteristic. A prominent fragment is observed at m/z 141, which represents the loss of the fluoropropyl side chain and the formation of a stable naphthylmethyl cation. This fragment is often the base peak in the spectrum, indicating its high stability. wiley-vch.de
Table 3: Mass Spectrometry Data for this compound wiley-vch.de
| m/z | Identity | Relative Intensity |
|---|---|---|
| 188 | [M]⁺ | - |
| 141 | [M - C₃H₆F]⁺ | 100% (Base Peak) |
High-Resolution Mass Spectrometry (HRMS)dtic.mil
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. doi.org For this compound, HRMS would confirm the molecular formula C₁₃H₁₃F by measuring its exact mass (calculated as 188.1001) to within a few parts per million, distinguishing it from other possible compounds with the same nominal mass. wiley-vch.de
Chromatographic Purity Assessment
Chromatographic methods are essential for determining the purity of chemical compounds by separating the main component from any impurities. moravek.com
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the chemical purity of organic compounds. moravek.com It separates components in a liquid sample by passing them through a column (the stationary phase) with a liquid solvent (the mobile phase). moravek.com For naphthalene derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. uci.edu
The purity of a compound is determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of other peaks suggests impurities. moravek.com The conditions for HPLC analysis are critical and are optimized for each specific compound.
In the analysis of compounds structurally similar to this compound, such as its 18F-labeled methoxy-analogue, specific HPLC conditions have been reported. For instance, the analysis of 2-(3-[ 18F]fluoropropyl)-6-methoxynaphthalene ([18F]Amylovis) utilized a Phenomenex Luna C18 column with a mobile phase of acetonitrile (B52724) and water. researchgate.net A similar approach could be adapted for this compound. A typical setup for a related compound, 1-fluoronaphthalene, used a C18 column with a mobile phase consisting of a phosphate (B84403) buffer, methanol, and acetonitrile, with detection at 230 nm. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Naphthalene Derivatives
| Parameter | Condition 1 (based on [18F]Amylovis) researchgate.net | Condition 2 (based on 1-Fluoronaphthalene) researchgate.net |
|---|---|---|
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Symmetry C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25) | A: 0.01 M KH2PO4 (pH 2.5):Methanol:Acetonitrile (35:52:13) B: Methanol:Acetonitrile (80:20) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV | Photodiode Array (PDA) at 230 nm |
This table provides example conditions based on related compounds and would require optimization for this compound.
For positron emission tomography (PET) tracers like [18F]this compound, determining the radiochemical purity (RCP) is crucial. ymaws.com RCP is the proportion of the total radioactivity in the desired chemical form. ymaws.com Radio-HPLC is the standard method for this assessment.
The analysis of [18F]FSPG, an 18F-labeled glutamic acid analogue, provides a relevant example of RCP determination. The analysis used a C18 column with a gradient elution system involving a phosphate buffer and an organic solvent mixture. nih.govnih.gov The major radiochemical impurity is typically unreacted [18F]Fluoride. nih.gov For [18F]FSPG, radiochemical purities of >95% are consistently achieved. nih.govnih.gov Similarly, the radiosynthesis of [18F]Amylovis yielded a radiochemical purity of 99.3% ± 0.3%, as determined by radio-HPLC. researchgate.net
Table 2: Radio-HPLC Conditions for Purity Determination of 18F-Labeled Tracers
| Parameter | [18F]FSPG Example nih.govnih.gov |
|---|---|
| Column | Phenomenex Luna C-18(2) (250 mm × 4.6 mm × 5 μm) |
| Mobile Phase | A: 40 μM Disodium Phosphate in Water B: Acetonitrile/Methanol/Water (45:45:10 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | UV @ 340 nm and Radioactivity Detector |
| Typical RCP | > 95% |
This table illustrates typical conditions for determining the radiochemical purity of 18F-labeled compounds.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman)
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify functional groups within a molecule by measuring the vibrations of molecular bonds. covalentmetrology.commdpi.com
For this compound, the spectra would be dominated by vibrations characteristic of the naphthalene ring system and the fluoropropyl side chain. The naphthalene moiety exhibits characteristic C-H stretching modes above 3000 cm-1 and various C-C ring stretching and bending vibrations in the 1600-700 cm-1 region. researchgate.netresearchgate.net
Naphthalene Ring Vibrations : The FTIR spectrum of naphthalene shows a sharp, less intense peak around 3050 cm-1 for C-H stretching and strong absorptions corresponding to out-of-plane C-H bending, such as the one observed at 782 cm-1. researchgate.netresearchgate.net C-C skeletal vibrations appear in the 1600-1400 cm-1 range. researchgate.net
Fluoropropyl Chain Vibrations : The propyl chain will introduce aliphatic C-H stretching vibrations typically found between 2850 and 3000 cm-1. The most distinctive feature would be the C-F bond vibration. The C-F stretching frequency is typically observed in the range of 1000-1400 cm-1 in the infrared spectrum, and its exact position can be influenced by the surrounding molecular structure.
While specific spectra for this compound are not detailed in the provided search results, analysis of related structures like 2-fluoronaphthalene (B33398) and other substituted naphthalenes allows for the prediction of its key vibrational bands. nih.govresearchgate.net
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm-1) | Region |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FTIR / Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | FTIR / Raman |
| Aromatic C=C Stretch | 1650 - 1450 | FTIR / Raman |
| C-F Stretch | 1400 - 1000 | FTIR (Strong) |
This table is a prediction based on characteristic group frequencies and data from related naphthalene compounds. researchgate.netresearchgate.netias.ac.in
Electronic Absorption Spectroscopy (e.g., UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. msu.edu For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). libretexts.org
The UV-Vis spectrum of naphthalene serves as a fundamental reference, showing strong absorption bands around 220 nm, a structured band between 250-290 nm, and another weaker group of bands around 310-320 nm. shimadzu.com.sg The presence of substituents on the naphthalene ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). shimadzu.com.sg
Effect of Conjugation : The extent of the conjugated π-electron system is the primary determinant of the absorption wavelength. shimadzu.com.sg While the fluoropropyl group is not a chromophore itself and is not directly conjugated with the naphthalene ring, its electronic influence as a substituent can cause small shifts (bathochromic or hypsochromic) in the absorption bands compared to unsubstituted naphthalene.
Comparison with 2-Fluoronaphthalene : The spectrum of 2-fluoronaphthalene shows absorption maxima at wavelengths very similar to naphthalene, indicating that the fluorine substituent has a modest effect on the electronic transitions of the aromatic system. nist.gov Therefore, it is expected that this compound would exhibit a UV-Vis spectrum characteristic of a 2-substituted naphthalene.
Table 4: Typical UV-Vis Absorption Maxima for Naphthalene Derivatives in a Non-polar Solvent
| Compound | λmax (nm) |
|---|---|
| Naphthalene shimadzu.com.sg | ~221, 275, 312 |
| 2-Fluoronaphthalene nist.gov | ~220, 275, 320 |
This table shows typical absorption maxima and predicts the likely absorption regions for the target compound based on reference data.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| [18F]this compound |
| [18F]Amylovis (2-(3-[18F]fluoropropyl)-6-methoxynaphthalene) |
| 1-Fluoronaphthalene |
| [18F]FSPG ((S)-4-(3-18F-Fluoropropyl)-L-Glutamic Acid) |
| Naphthalene |
| 2-Fluoronaphthalene |
Theoretical and Computational Investigations on 2 3 Fluoropropyl Naphthalene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electronic structure, geometry, and spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org It offers a balance between accuracy and computational cost, making it a popular choice for studying molecules of the size of 2-(3-Fluoropropyl)naphthalene.
A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. This would provide key data on bond lengths, bond angles, and dihedral angles. The presence of the flexible fluoropropyl chain suggests the existence of multiple conformers, and DFT calculations would be essential to determine their relative energies and populations.
The electronic properties of the naphthalene (B1677914) ring system are expected to be influenced by the (3-fluoropropyl) substituent. DFT calculations can quantify this influence through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. For the parent naphthalene molecule, DFT studies have been performed to analyze these properties. researchgate.net It is anticipated that the electron-withdrawing nature of the fluorine atom in the propyl chain would have a modest effect on the electronic properties of the naphthalene core.
Table 1: Illustrative DFT-Calculated Properties for Aromatic Systems (Note: The following table is illustrative of the types of data obtained from DFT calculations and does not represent specific calculated values for this compound, which are not readily available in published literature.)
| Property | Description | Illustrative Value (for Naphthalene) |
| Total Energy | The total electronic energy of the optimized molecule. | Varies with level of theory |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.4 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | ~ 4.8 eV |
| Dipole Moment | A measure of the polarity of the molecule. | Expected to be non-zero due to the fluorine atom. |
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be used to predict various spectroscopic parameters. For instance, ab initio calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of this compound. researchgate.net
Each vibrational mode corresponds to a specific motion of the atoms, such as C-H stretching, C-C ring vibrations, and vibrations of the fluoropropyl chain. Theoretical prediction of these frequencies can aid in the interpretation of experimental spectra. Theoretical studies on substituted naphthalenes have shown that the vibrational modes of the naphthalene core are perturbed by the substituent. nih.gov In the case of this compound, new vibrational modes associated with the C-F bond and the propyl chain would be present.
Ab initio methods can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The chemical environment of each carbon and hydrogen atom determines its NMR signal, and theoretical calculations can provide valuable insights for assigning experimental NMR spectra.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The 3-fluoropropyl substituent of this compound is flexible, with rotations possible around the C-C single bonds of the propyl chain. This flexibility gives rise to a variety of possible three-dimensional arrangements, or conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. chemistrysteps.com
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A typical MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and observing its dynamic behavior. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. The conformational preferences will be dictated by a balance of steric and electronic effects, including potential intramolecular interactions involving the fluorine atom.
Furthermore, MD simulations can provide insights into intermolecular interactions. By simulating multiple molecules of this compound together, one can study how they pack in a condensed phase and the nature of the non-covalent interactions (e.g., van der Waals forces, π-π stacking of the naphthalene rings) that govern their association.
Table 2: Key Torsional Angles for Conformational Analysis of this compound (Note: This table identifies the key dihedral angles that would be analyzed in a conformational study. Specific energy values are not provided due to a lack of published data.)
| Torsional Angle | Description | Expected Conformations |
| C(naphthyl)-C(α)-C(β)-C(γ) | Rotation around the first C-C bond of the propyl chain. | Staggered (gauche, anti) |
| C(α)-C(β)-C(γ)-F | Rotation around the second C-C bond of the propyl chain. | Staggered (gauche, anti) |
In Silico Modeling for Predicting Chemical Behavior and Interactions
In silico modeling encompasses a broad range of computational techniques used to predict the properties and interactions of molecules. For this compound, in silico models could be employed to predict its physicochemical properties, such as its solubility, lipophilicity (logP), and potential to interact with biological macromolecules.
For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of this compound with a particular chemical or biological activity. While no specific QSAR studies on this molecule are publicly available, the principles of QSAR would involve using its calculated molecular descriptors (e.g., electronic properties from DFT, shape, and size) to predict its behavior.
Molecular docking is another in silico technique that could be used to predict how this compound might bind to a protein or other receptor. This involves computationally placing the molecule into the binding site of a target and scoring the potential interactions. Such studies are common in drug discovery and materials science.
Synthesis and Characterization of Analogues and Derivatives of 2 3 Fluoropropyl Naphthalene
Design Principles for Naphthalene-Based Fluorinated Analogues
The design of naphthalene-based fluorinated analogues is guided by several key principles that leverage the unique properties of both the naphthalene (B1677914) core and fluorine atoms. The naphthalene scaffold itself is a rigid, planar, and extensively π-conjugated system, which provides an excellent foundation for creating fluorescent and electroactive molecules. nih.gov Its derivatives are widely used in the development of organic electronic materials. nih.gov
The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. unimi.it In the context of naphthalene derivatives, fluorination is a strategy used to enhance specific characteristics. For instance, polyfluorinated naphthalene-bis-hydrazimides have been studied for their potential as stable n-type organic semiconductors. acs.org The electron-withdrawing nature of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) levels of the naphthalene system, which is a desirable trait for n-type semiconductors. acs.orggoogle.com
Design principles often focus on creating molecules with specific photophysical properties. nih.govresearchgate.net The arrangement of substituents on the naphthalene ring can dramatically affect emission performance. researchgate.net For example, introducing donor and acceptor groups can lead to compounds that act as sensors for solvent polarity or pH. researchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to predict molecular geometry and electron density distribution, helping to rationalize the effects of fluorination and other substitutions on the molecule's reactivity and properties.
Key design considerations include:
Tuning Electronic Properties: The number and position of fluorine atoms or other electron-withdrawing groups (like cyano groups) on the naphthalene core can be adjusted to fine-tune the electronic properties, such as the HOMO-LUMO gap. nih.govgoogle.com
Enhancing Stability: Fluorination can increase the chemical, thermal, and environmental stability of naphthalene derivatives. acs.orggoogle.com
Modulating Solubility: Functionalization at the imide positions of naphthalene diimides with moieties like fluorinated groups can improve solubility in common organic solvents, which is crucial for solution-based processing of materials. acs.orggoogle.com
Controlling Intermolecular Interactions: The rigid structure of the naphthalene core promotes strong π-π intermolecular interactions, which are essential for charge transport in organic field-effect transistors (OFETs). google.comrsc.org Substituents influence the solid-state packing of the molecules. beilstein-journals.org
Synthetic Routes to Modify the Naphthalene Ring System
A variety of synthetic methods have been developed to functionalize the naphthalene ring system, allowing for the introduction of diverse substituents. These methods range from classical electrophilic aromatic substitutions to modern metal-catalyzed cross-coupling and C-H activation strategies. researchgate.net
Electrophilic Aromatic Substitution: Naphthalene is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. wikipedia.org Direct halogenation, such as bromination or chlorination, can proceed without a catalyst to yield 1-substituted naphthalenes. wikipedia.org Sulfonation is also a common reaction, with the regioselectivity (alpha vs. beta product) being temperature-dependent. wikipedia.org
Metal-Catalyzed Cross-Coupling Reactions: These reactions are a cornerstone for building complex naphthalene derivatives from simpler, often commercially available, halogenated naphthalenes like 2-bromonaphthalene (B93597) and 2,6-dibromonaphthalene. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between a naphthalene halide and an organoboron compound. rsc.orgresearchgate.net It is a versatile method for synthesizing aryl-substituted naphthalenes.
Sonogashira Coupling: This reaction, also catalyzed by palladium, is used to couple terminal alkynes with aryl halides, enabling the synthesis of alkynyl-substituted naphthalenes. researchgate.net
C-H Functionalization: More recent strategies focus on the direct functionalization of C-H bonds, which offers a more atom-economical approach by avoiding the pre-functionalization of the naphthalene ring with a halogen. nih.gov Directed C-H activation, using a directing group to guide a metal catalyst to a specific C-H bond, allows for highly regioselective modifications at various positions of the naphthalene skeleton. nih.govacs.org
Annulation Reactions: Functionalized naphthalenes can be built from scratch using annulation reactions.
Benzannulation: Metal triflate-mediated intramolecular benzannulation of o-formyl or o-benzoyl allylbenzenes provides a route to the naphthalene skeleton. rsc.org
[4+2] Cycloaddition: Iron(III)-catalyzed [4+2] cycloaddition of 2-(2-oxo-alkyl)benzoketones with alkynes is an efficient method for synthesizing polysubstituted naphthalene derivatives.
A novel method involves the nitrogen-to-carbon transmutation of isoquinolines, using a phosphonium (B103445) ylide as a carbon source, to access a wide range of substituted naphthalenes. nih.gov
Table 1: Selected Synthetic Routes for Modifying the Naphthalene Ring
| Reaction Type | Description | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Electrophilic Substitution | Direct halogenation or sulfonation of naphthalene. | Br₂, Cl₂, H₂SO₄ | wikipedia.org |
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling of naphthalene halides with boronic acids. | Pd catalysts (e.g., Pd(PPh₃)₄), base | rsc.org, researchgate.net |
| Sonogashira Coupling | Pd-catalyzed cross-coupling of naphthalene halides with terminal alkynes. | Pd catalyst, Cu(I) co-catalyst, base | researchgate.net |
| Directed C-H Activation | Regioselective functionalization using a directing group and metal catalyst. | Transition metal catalysts (e.g., Ru, Rh) | nih.gov, acs.org |
| Nitrogen-to-Carbon Transmutation | Conversion of isoquinolines to naphthalenes via a triene intermediate. | Phosphonium ylide | nih.gov |
Strategies for Functionalization of the Propyl Chain
Functionalization of the alkyl side chain is a key step in creating derivatives like 2-(3-fluoropropyl)naphthalene. The primary strategy often involves nucleophilic substitution to introduce the fluorine atom onto the propyl group.
A common synthetic pathway starts with a suitable naphthalene precursor, such as 6-bromo-2-methoxynaphthalene. google.com This precursor can be converted into a Grignard reagent, which then reacts with a molecule like 1,3-propanediol (B51772) di-p-tosylate in the presence of a copper catalyst. google.com This reaction attaches a propyl chain bearing a tosylate leaving group. The tosylate is an excellent leaving group for a subsequent nucleophilic substitution reaction.
The crucial fluorination step is typically achieved using a fluoride (B91410) salt, such as cesium fluoride (CsF) or potassium fluoride (KF) complexed with a cryptand (Kryptofix 2.2.2), to displace the tosylate or a similar leaving group (e.g., mesylate). google.comresearchgate.net
Table 2: General Strategy for Propyl Chain Functionalization
| Step | Reaction | Typical Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Grignard Reaction | Mg, THF, 1,3-propanediol di-p-tosylate, Li₂CuCl₄ | 3-(Naphthyl)propyl 4-methylbenzenesulfonate | google.com |
| 2 | Hydroboration-Oxidation | Diborane (B₂H₆), then H₂O₂, NaOH | 3-(Naphthyl)propan-1-ol | snmjournals.org |
| 3 | Activation of Alcohol | Tosyl chloride, pyridine (B92270) | 3-(Naphthyl)propyl tosylate | researchgate.net |
| 4 | Nucleophilic Fluorination | CsF or K/Kryptofix, ¹⁸F⁻ | This compound | google.com, researchgate.net |
This table outlines a generalized, multi-step approach. Specific syntheses may vary.
This methodology is notably employed in the synthesis of radiolabeled positron emission tomography (PET) agents, such as [¹⁸F]FDDNP, where a precursor containing a tosyloxyethyl group is fluorinated with ¹⁸F⁻. researchgate.net Similarly, the synthesis of 5-(3'-¹⁸F-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine involves the fluorination of a tosylate precursor. snmjournals.org
Comparative Analysis of Synthetic Methodologies for Derivatives
When synthesizing derivatives of this compound, the choice of methodology can significantly impact reaction efficiency, yield, and environmental footprint. A comparative analysis often reveals trade-offs between different approaches.
One area of comparison is between conventional heating and microwave-assisted synthesis. In the synthesis of 1-(naphthalene-1-yl)-3-(aryl)thiourea derivatives, the use of microwave irradiation dramatically reduced reaction times from 6 hours (with conventional reflux) to just 5 minutes. ukm.my Furthermore, the product yields were significantly higher with the microwave method (82-89%) compared to the reflux method (31-82%). ukm.my This enhancement is attributed to the efficient and rapid heating provided by microwaves. ukm.my
Another point of comparison lies in the choice of catalytic systems. For transformations like the synthesis of indoles, which can be precursors or analogues, moving from precious metal catalysts (like palladium) to more abundant and less toxic metals (like zinc) is a key goal. unimi.it A zinc-catalyzed cyclization of 2-(alkynyl)-anilines was developed as a convenient protocol, highlighting the value of using readily available, non-noble metals. unimi.it
The "building-blocks approach," which utilizes readily available precursors like brominated naphthalenes for cross-coupling reactions, is considered a practical and important way to develop new organic semiconductor materials, in part because it is conducive to future industrialization. nih.govrsc.org This approach can be compared to total synthesis methods that build the naphthalene ring from acyclic precursors. While total synthesis offers flexibility, the building-block method is often more efficient for creating libraries of related compounds.
Finally, comparing classical multi-step syntheses with modern approaches like C-H functionalization reveals a trend towards greater efficiency and atom economy. researchgate.netnih.gov While traditional methods often require pre-functionalization (e.g., halogenation) and subsequent removal of functional groups, direct C-H activation streamlines the synthetic process, reducing the number of steps and the amount of waste generated. nih.gov
Table 3: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | Simple setup, well-established | Long reaction times, lower yields, high energy consumption | ukm.my |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved energy efficiency | Requires specialized equipment, potential for localized overheating | ukm.my |
| Precious Metal Catalysis (e.g., Pd) | High efficiency and broad substrate scope for cross-coupling | High cost, potential toxicity of metal residues | researchgate.net |
| Base Metal Catalysis (e.g., Fe, Zn) | Low cost, lower toxicity, more sustainable | May have lower catalytic activity or require harsher conditions | unimi.it |
| Direct C-H Functionalization | High atom economy, fewer synthetic steps, reduced waste | Challenges in controlling regioselectivity, may require specific directing groups | nih.gov |
Advanced Research Applications of 2 3 Fluoropropyl Naphthalene in Chemical Biology
Development as Chemical Probes for Molecular Targets (Pre-clinical Investigations)
The development of novel chemical probes is crucial for understanding complex biological processes at the molecular level. 2-(3-Fluoropropyl)naphthalene has served as a foundational structure for the synthesis of more complex molecules aimed at specific biological targets. Preclinical investigations have primarily focused on its derivatives as potential diagnostic agents.
A significant area of research has been the synthesis of radiolabeled versions of this compound derivatives to serve as probes in Positron Emission Tomography (PET) imaging. The rationale for using this scaffold lies in the hydrophobic nature of the naphthalene (B1677914) ring, which allows it to cross the blood-brain barrier, a critical property for imaging neurodegenerative diseases. The introduction of a fluoropropyl chain allows for the relatively straightforward incorporation of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]).
For instance, the synthesis of [¹⁸F]-labeled 2-(3-fluoropropyl)-6-methoxynaphthalene, also known as [¹⁸F]Amylovis, has been a key focus. The development process involves multi-step organic synthesis, starting from precursors like 2-naphthol (B1666908) and involving steps such as bromination, O-alkylation, and ultimately nucleophilic fluorination to introduce the fluorine atom. scilit.com The non-radioactive ("cold") version of the compound is synthesized first to be used as a reference standard and for initial in vitro and in silico studies. scilit.comresearchgate.netmdpi.com
In silico studies, such as molecular docking and dynamic simulations, have been employed to predict the binding affinity of these naphthalene derivatives to specific molecular targets. These computational models help in understanding the potential interactions, such as π-π stacking, between the naphthalene core and the target protein. researchgate.netmdpi.com These preclinical investigations are vital in the pipeline of developing new molecular probes for a variety of biological targets.
Application in Pre-clinical Imaging Research (e.g., PET Imaging Agents for Amyloid Plaques)
A prominent application of this compound derivatives is in preclinical imaging research, particularly as PET imaging agents for the detection of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease. scilit.comresearchgate.netmdpi.com The radiofluorinated derivative, [¹⁸F]Amylovis (2-(3-[¹⁸F]fluoropropyl)-6-methoxynaphthalene), has been extensively studied for this purpose. scilit.comaurorascientific.com
Preclinical evaluations of [¹⁸F]Amylovis have demonstrated promising results in animal models. Key characteristics required for a successful PET probe for brain imaging include the ability to cross the blood-brain barrier, high binding affinity to the target, and rapid clearance from non-target tissues to ensure a good signal-to-noise ratio. scilit.com
In vitro autoradiography studies using brain sections from transgenic mice models of Alzheimer's disease have shown that [¹⁸F]Amylovis exhibits high-affinity binding to Aβ plaques. scilit.commdpi.com Comparative studies have indicated that its binding affinity can be significantly higher than that of the well-established PET tracer, [¹¹C]Pittsburgh compound B (PIB). scilit.commdpi.com
In vivo biodistribution and PET imaging studies in both healthy and transgenic mice have further validated its potential. These studies have shown that [¹⁸F]Amylovis successfully crosses the blood-brain barrier, with significant uptake in the brain regions known to have high amyloid plaque deposition in the transgenic models. scilit.commdpi.com The favorable kinetics, including rapid uptake and washout from the brain of healthy mice, suggest its suitability for clinical translation. scilit.com
Below is a data table summarizing the key preclinical findings for [¹⁸F]Amylovis:
| Parameter | Finding | Significance |
| Binding Affinity (Kd) | 0.16 nmol/L to Aβ plaques in 3xTg-AD mice brain sections scilit.commdpi.com | Demonstrates very high affinity for the target, suggesting strong and specific binding. |
| Blood-Brain Barrier Permeability | Log P value suggests good potential for crossing the BBB researchgate.netmdpi.com | Essential property for a neuroimaging agent to reach its target in the brain. |
| In vivo Brain Uptake (Healthy Mice) | 7% ID/g at 5 minutes post-injection scilit.commdpi.com | Shows rapid initial brain penetration. |
| In vivo Brain Washout (Healthy Mice) | 0.11 ± 0.03 %ID/g at 60 minutes post-injection scilit.commdpi.com | Indicates fast clearance from non-target brain tissue, leading to a better imaging signal. |
| PET Imaging in Transgenic Mice | Significantly higher uptake in amyloid-rich brain regions compared to healthy mice scilit.commdpi.com | Provides in vivo evidence of specific binding to amyloid plaques. |
These comprehensive preclinical studies underscore the potential of this compound-based radiotracers as valuable tools in Alzheimer's disease research and diagnosis.
Exploration in Materials Science and Photophysical Applications (e.g., Fluorescent Sensors)
While naphthalene-based compounds are broadly explored in materials science and for their photophysical properties, specific research on this compound in these areas is not extensively documented in publicly available literature. Generally, the naphthalene scaffold is a well-known fluorophore, and its derivatives are utilized in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and other advanced materials. researchgate.netnumberanalytics.com The fluorescence properties of naphthalene derivatives are highly dependent on the nature and position of substituents on the aromatic rings. researchgate.net
The introduction of different functional groups can modulate the electronic properties of the naphthalene system, leading to changes in absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. This tunability makes naphthalene derivatives attractive for creating sensors that respond to specific analytes or changes in their environment. researchgate.net For instance, various naphthalene-based fluorescent probes have been developed for the detection of metal ions and small molecules. mdpi.comnih.gov
Emerging Trends and Future Research Directions
Development of Novel and Efficient Synthetic Pathways for Fluorinated Naphthalene (B1677914) Derivatives
The synthesis of fluorinated naphthalene derivatives, including 2-(3-Fluoropropyl)naphthalene, is a dynamic area of research. Traditional methods often face challenges such as harsh reaction conditions and limited regioselectivity. Consequently, there is a continuous drive to develop more efficient and versatile synthetic strategies.
Recent advancements have focused on late-stage fluorination techniques, which allow for the introduction of fluorine at a later stage of a synthetic sequence. rsc.org This approach is particularly valuable for the synthesis of complex molecules. Additionally, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-fluorine bonds. For instance, nickel-catalyzed 1,1-difluoroethylation of arylboronic acids has proven effective for synthesizing 1,1-difluoroethylated arenes. smolecule.com
The use of novel fluorinating reagents is another key trend. Hypervalent iodine reagents, in combination with hydrogen fluoride (B91410) pyridine (B92270) complexes, have been shown to effectively fluorinate functionalized aromatic olefins under mild conditions. smolecule.com Furthermore, the development of methods utilizing inexpensive and abundant starting materials, such as 1,1-difluoroethyl chloride, is a significant step towards more sustainable and cost-effective syntheses. smolecule.com
Future research in this area will likely focus on:
The development of catalytic systems with higher turnover numbers and broader substrate scope.
The exploration of enantioselective fluorination methods to access chiral fluorinated naphthalene derivatives.
The use of flow chemistry to enable safer and more scalable synthetic processes.
A notable synthetic route to this compound involves the nucleophilic fluorination of 2-(3-methanesulfonyloxypropyl)naphthalene. researchgate.net This reaction can be carried out using various metal fluorides, with cesium fluoride (CsF) demonstrating high reactivity. researchgate.net
Integration with Advanced High-Throughput Screening Methodologies in Chemical Biology Research
The unique properties of fluorinated compounds, particularly the 19F nucleus, make them highly amenable to advanced screening techniques. High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of large compound libraries. acs.org
19F Nuclear Magnetic Resonance (NMR)-based screening is a powerful method for identifying and characterizing ligand-protein interactions. researchgate.net The large chemical shift dispersion and the absence of background signals in biological samples make 19F NMR an ideal tool for screening mixtures of fluorinated compounds. researchgate.net This technique can provide information on binding affinity, stoichiometry, and even the conformation of the bound ligand.
The integration of fluorinated naphthalene derivatives into HTS campaigns is a promising strategy for the discovery of novel bioactive molecules. The development of fluorinated fragment libraries, for use in fragment-based drug discovery (FBDD), is another area of active research.
Future directions in this field include:
The development of more sensitive and higher-throughput 19F NMR screening methods.
The design and synthesis of diverse libraries of fluorinated naphthalene derivatives for screening against a wide range of biological targets.
The combination of 19F NMR screening with other biophysical techniques to provide a more comprehensive understanding of ligand-protein interactions.
Expansion of Chemical Probe Applications in Mechanistic Studies
This compound and other fluorinated naphthalene derivatives have the potential to be developed into valuable chemical probes. For example, radiolabeled versions, such as [18F]2-(3-Fluoropropyl)-6-methoxynaphthalene ([18F]Amylovis), have been synthesized and evaluated as potential PET imaging agents for detecting amyloid-β plaques in Alzheimer's disease. nih.govnih.gov
The use of fluorinated naphthalenes as fluorescent probes is another promising application. Naphthalene derivatives are known to exhibit interesting photophysical properties, and the introduction of fluorine can further enhance these properties. mdpi.com For instance, a naphthalene-based fluorescent probe has been developed for mitochondrial pH imaging. rsc.org
Future research in this area will likely focus on:
The design and synthesis of highly selective and potent fluorinated naphthalene-based chemical probes for a variety of biological targets. chemicalprobes.org
The development of "turn-on" fluorescent probes that exhibit a change in fluorescence upon binding to their target. acs.org
The application of these probes to elucidate the mechanisms of complex biological processes and to validate new drug targets.
Theoretical Prediction and Validation of Novel Fluorinated Naphthalene Structures for Targeted Research
Computational chemistry and theoretical modeling play an increasingly important role in modern chemical research. These methods can be used to predict the properties of molecules, to understand reaction mechanisms, and to guide the design of new compounds.
In the context of fluorinated naphthalene derivatives, theoretical studies can provide valuable insights into their structure, electronics, and intermolecular interactions. For example, density functional theory (DFT) calculations have been used to study the proton affinities of fluorinated naphthalenes and to understand the effects of fluorine substitution on their basicity. acs.org
Computational studies have also been employed to investigate the non-covalent interactions of perfluorohalogenated naphthalenes, revealing the presence of unique π-hole and σ-hole bonding. chemrxiv.orgchemrxiv.org These interactions can have a significant impact on the solid-state packing and material properties of these compounds. chemrxiv.orgchemrxiv.org Furthermore, theoretical predictions can guide the design of novel fluorinated naphthalene structures with specific properties for targeted applications, such as in organic electronics. nih.govresearchgate.net
Future research directions in this area include:
The development of more accurate and efficient computational methods for predicting the properties of fluorinated molecules.
The use of theoretical predictions to design novel fluorinated naphthalene derivatives with enhanced biological activity or material properties.
The combination of theoretical and experimental approaches to validate the predicted structures and properties of these compounds.
Q & A
Q. What are the established synthetic routes for 2-(3-Fluoropropyl)naphthalene, and what methodological considerations optimize yield and purity?
The compound is synthesized via nucleophilic fluorination of sulfonate esters. A reported method involves reacting a naphthalene precursor with a fluorinating agent (e.g., KF) in an ionic liquid solvent (e.g., [BMIM][BF₄]) under anhydrous conditions. Key steps include:
Q. How is structural characterization of this compound validated in experimental settings?
Standard protocols include:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm fluoropropyl chain attachment and naphthalene ring integrity.
- Chromatographic methods : HPLC-MS or GC-MS for purity assessment, cross-referenced with synthetic intermediates .
- Crystallography (if applicable): X-ray diffraction for solid-state conformation analysis (not explicitly reported but inferred from analogous naphthalene derivatives) .
Q. What toxicological screening frameworks are recommended for preliminary hazard assessment?
Follow ATSDR’s systematic review framework :
- Literature search : Use databases like PubMed, TOXCENTER, and NTRL with MeSH terms (e.g., "Naphthalenes/toxicity," "Fluoropropyl/metabolism") .
- Data extraction : Tabulate outcomes (e.g., LC₅₀, NOAEL) by species (human/animal), exposure route (inhalation, oral), and health endpoints (respiratory, hepatic effects) .
- Risk of bias assessment : Evaluate randomization, dose reporting, and outcome concealment using tools like Table C-7 .
Advanced Research Questions
Q. How can contradictory data on the compound’s genotoxicity be resolved?
Apply evidence-weighting frameworks :
- Confidence rating : Classify studies by design (e.g., in vitro vs. in vivo) and reproducibility.
- Mechanistic studies : Assess DNA adduct formation (e.g., via ³²P-postlabeling) or oxidative stress biomarkers (e.g., 8-OHdG) .
- Dose-response analysis : Compare low-dose chronic vs. high-dose acute exposure outcomes .
Q. What methodologies elucidate the metabolic pathways of this compound in mammalian systems?
Use isotopic tracing (e.g., ¹⁸F-labeled analogs) and advanced analytics:
- Phase I metabolism : Incubate with liver microsomes; identify hydroxylated metabolites via LC-QTOF-MS .
- Phase II conjugation : Screen for glucuronide/sulfate derivatives using enzymatic assays .
- Adduct detection : Quantify hemoglobin or albumin adducts via stable isotope dilution MS (e.g., as in Troester et al. 2002) .
Q. How can computational modeling predict environmental persistence and bioaccumulation?
Leverage QSAR models and experimental
- Fugacity modeling : Input logP (estimated 3.5–4.0) and Henry’s law constant to predict air/water partitioning .
- Bioaccumulation factors : Measure bioconcentration in model organisms (e.g., Daphnia magna) under OECD 305 guidelines .
- Degradation studies : Track half-life in soil/water matrices under UV exposure .
Data Gaps and Methodological Challenges
What are unresolved questions regarding the compound’s interaction with cytochrome P450 enzymes?
Key gaps include:
Q. How do researchers address variability in inhalation toxicity studies?
Standardize protocols per ATSDR guidelines :
- Exposure chambers : Control particle size (e.g., 1–5 µm aerosols) and humidity.
- Endpoint harmonization : Align respiratory metrics (e.g., FEV₁, bronchial hyperreactivity) across studies .
- Confounder adjustment : Use multivariate regression for co-exposures (e.g., PAHs) .
Tables for Quick Reference
| Synthetic Yield Optimization |
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| Fluorinating agent |
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| Purification |
| Toxicity Study Inclusion Criteria |
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| Species |
| Exposure routes |
| Health endpoints |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
